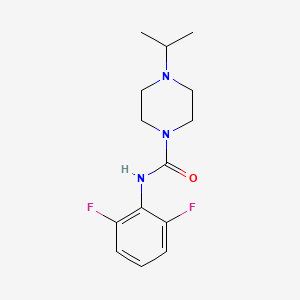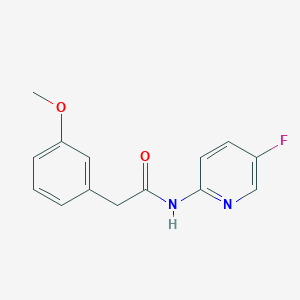
N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and isopropylamine.
Formation of Piperazine Ring: The starting materials undergo a cyclization reaction to form the piperazine ring.
Carboxamide Formation: The piperazine derivative is then reacted with a carboxylating agent to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)piperazine-1-carboxamide
- 4-(propan-2-yl)piperazine-1-carboxamide
- N-(2,6-difluorophenyl)-4-methylpiperazine-1-carboxamide
Uniqueness
N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide is unique due to the presence of both the difluorophenyl and isopropyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C14H19F2N3O |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-4-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H19F2N3O/c1-10(2)18-6-8-19(9-7-18)14(20)17-13-11(15)4-3-5-12(13)16/h3-5,10H,6-9H2,1-2H3,(H,17,20) |
InChI Key |
IONZCUGSPIEBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12241560.png)


![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12241586.png)
![N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12241587.png)
![4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12241592.png)
![8-(2-Difluoromethanesulfonylbenzoyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12241602.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241605.png)
![3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12241607.png)
![5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12241608.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(3-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12241612.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12241619.png)
![2-[3-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole](/img/structure/B12241621.png)
![3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241625.png)
